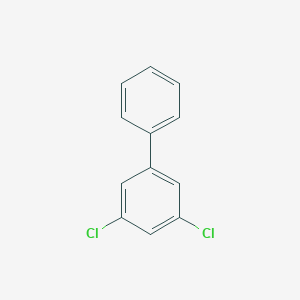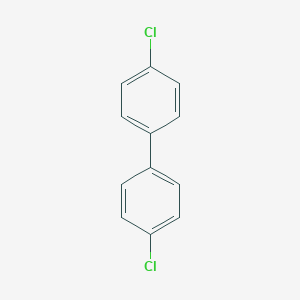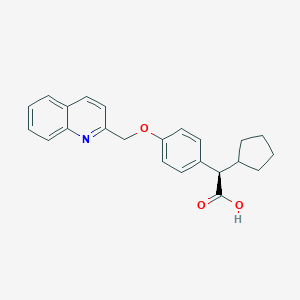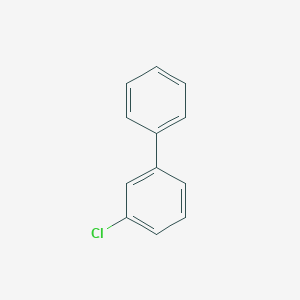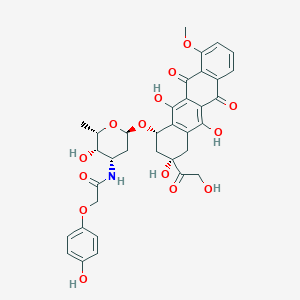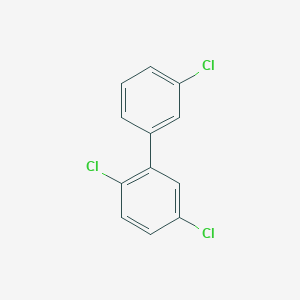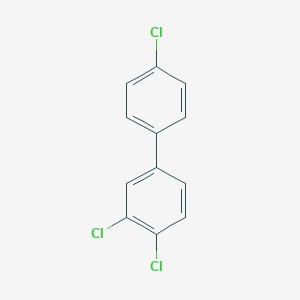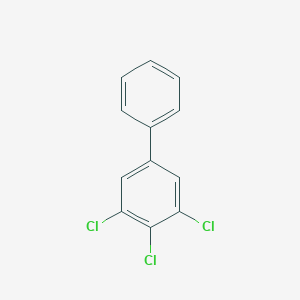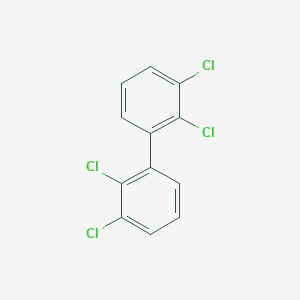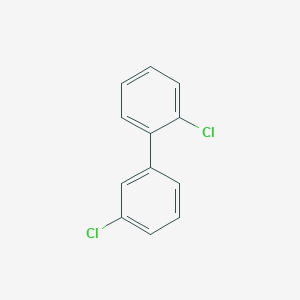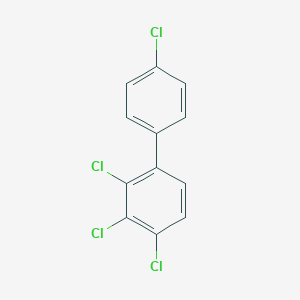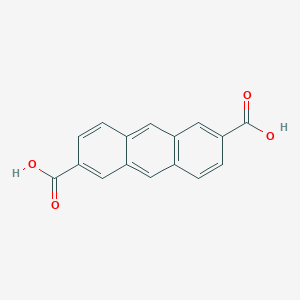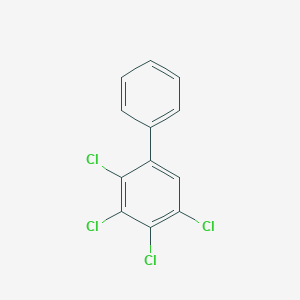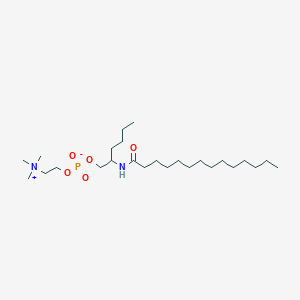
2-Tetradecanoylaminohexanol-1-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tetradecanoylaminohexanol-1-phosphocholine, commonly known as TAPC, is a lipid molecule that has been extensively studied in the field of membrane biophysics. TAPC is a synthetic lipid that is widely used as a model membrane component due to its unique properties.
科学的研究の応用
TAPC has been widely used as a model membrane component in various scientific research applications. It is commonly used to study the physical and chemical properties of biological membranes. TAPC is also used to investigate the interaction between membrane proteins and lipids. Additionally, TAPC is used as a model lipid in the development of lipid-based drug delivery systems.
作用機序
TAPC is a phospholipid that is similar in structure to the phospholipids found in biological membranes. TAPC is capable of forming bilayer membranes and can interact with membrane proteins. The mechanism of action of TAPC involves its ability to alter the physical and chemical properties of biological membranes.
生化学的および生理学的効果
TAPC has been shown to have several biochemical and physiological effects. It has been shown to interact with membrane proteins and alter their function. Additionally, TAPC has been shown to affect the fluidity and permeability of biological membranes. TAPC has also been shown to have an effect on the activity of enzymes that are involved in lipid metabolism.
実験室実験の利点と制限
TAPC has several advantages as a model membrane component. It is a synthetic lipid that can be easily synthesized and purified. Additionally, TAPC has a well-defined structure and is stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of TAPC. TAPC is a synthetic lipid that may not accurately reflect the properties of biological membranes. Additionally, TAPC may not be suitable for studying the interaction between membrane proteins and lipids in vivo.
将来の方向性
There are several future directions for research involving TAPC. One area of research involves the development of lipid-based drug delivery systems using TAPC. Additionally, TAPC could be used to study the interaction between membrane proteins and lipids in more detail. Further research could also be done to investigate the use of TAPC as a model membrane component for studying the properties of biological membranes.
Conclusion:
In conclusion, TAPC is a synthetic lipid that has been extensively studied in the field of membrane biophysics. TAPC is used as a model membrane component to study the physical and chemical properties of biological membranes and to investigate the interaction between membrane proteins and lipids. TAPC has several advantages as a model membrane component, but there are also some limitations associated with its use. Future research involving TAPC could lead to the development of new lipid-based drug delivery systems and a better understanding of the properties of biological membranes.
合成法
The synthesis of TAPC involves the condensation of hexanol with 2-tetradecanoyl chloride in the presence of triethylamine. The resulting product is then phosphorylated using phosphorus oxychloride and subsequently reacted with choline to form TAPC. The purity of TAPC is typically confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
131736-77-1 |
|---|---|
製品名 |
2-Tetradecanoylaminohexanol-1-phosphocholine |
分子式 |
C25H53N2O5P |
分子量 |
492.7 g/mol |
IUPAC名 |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
InChIキー |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



